Cas no 1797725-04-2 (N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide)
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797725-04-2x500.png)
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
- N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide
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- インチ: 1S/C23H22N4O/c24-15-19-7-4-12-25-22(19)27-13-10-17(11-14-27)16-26-23(28)21-9-3-6-18-5-1-2-8-20(18)21/h1-9,12,17H,10-11,13-14,16H2,(H,26,28)
- InChIKey: XSROGSIIIMPPEH-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2CCN(C3=NC=CC=C3C#N)CC2)=O)=C2C(C=CC=C2)=CC=C1
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-4345-3mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6178-4345-10μmol |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6178-4345-5mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6178-4345-5μmol |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6178-4345-2μmol |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6178-4345-1mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6178-4345-10mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6178-4345-75mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6178-4345-4mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-4345-25mg |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide |
1797725-04-2 | 25mg |
$163.5 | 2023-09-09 |
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide 関連文献
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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6. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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9. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamideに関する追加情報
Professional Introduction to N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide (CAS No. 1797725-04-2)
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide, a compound with the CAS number 1797725-04-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The compound is characterized by a complex heterocyclic system, incorporating both pyridine and piperidine moieties, which contribute to its intricate pharmacophoric properties.
The core structure of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide consists of a naphthalene ring substituted with an amide group, linked to a piperidine ring that is further connected to a 3-cyanopyridine unit. This arrangement creates a multifaceted scaffold that is likely to interact with various biological targets, making it a valuable candidate for drug discovery and development. The presence of the cyano group in the pyridine moiety introduces additional functional diversity, enabling potential modifications that could enhance its binding affinity and selectivity.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those featuring nitrogen-containing rings. These structures often exhibit favorable pharmacokinetic properties and can be tailored to target specific biological pathways. In particular, the combination of pyridine and piperidine units has been shown to enhance solubility and bioavailability, which are critical factors in the development of new therapeutics. The naphthalene carboxamide moiety further contributes to the molecule's complexity, providing multiple sites for interaction with biological receptors.
One of the most intriguing aspects of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is its potential application in addressing complex diseases such as cancer and neurodegenerative disorders. Current research indicates that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathogenesis. For instance, studies have suggested that the pyridine-piperidine scaffold can modulate signaling pathways involved in cell proliferation and survival, making it a promising candidate for further investigation.
The cyano group in the 3-cyanopyridine moiety is particularly noteworthy, as it can serve as a handle for further chemical modification. This allows researchers to explore derivatization strategies that could optimize the compound's pharmacological profile. For example, introducing additional functional groups or altering the electronic properties of the ring system could enhance binding interactions with target proteins. Such modifications are crucial for developing molecules with improved efficacy and reduced side effects.
In addition to its potential therapeutic applications, N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide has also attracted interest for its role in chemical biology research. The compound's unique structure provides a valuable tool for studying enzyme mechanisms and receptor interactions. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this molecule interacts with biological targets at the molecular level. These studies not only advance our understanding of disease mechanisms but also inform the design of more effective drugs.
The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide presents several challenges due to its complex architecture. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in assembling the various fragments of this compound. These methodologies enable chemists to access novel scaffolds with precision, facilitating the discovery of new bioactive molecules.
As interest in targeted therapies continues to grow, compounds like N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide are expected to play an increasingly important role in drug development. Their ability to modulate specific biological pathways makes them attractive candidates for personalized medicine approaches. By understanding how these molecules interact with their targets, researchers can develop treatments that are tailored to individual patients' needs, potentially improving outcomes and reducing adverse effects.
The future prospects for N-{[1-(3-cyanopyridin-2-ylo piperidin -4 - yl)methyl]naphthalene - 1 - carboxamide are promising, with ongoing research aimed at elucidating its full pharmacological potential. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches and innovative technologies, scientists can accelerate the development of new therapeutics that address unmet medical needs.
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